Ceranib-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

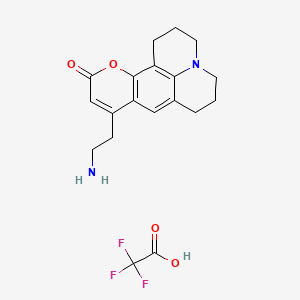

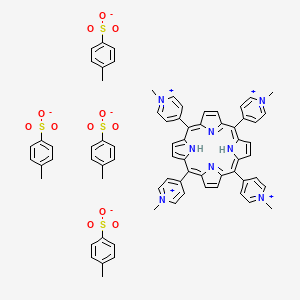

Ceranib-2 is a potent and nonlipid ceramidase inhibitor . It inhibits cellular ceramidase activity, decreases levels of sphingosine and sphingosine-1-phosphate (S1P), and inhibits cell proliferation .

Synthesis Analysis

Ceranib-2 has been used in the creation of stable aqueous amphiphilic submicron-sized PEG400-rosin ester-ceranib-2 (PREC-2) particles. These particles, ranging between 100 and 350 nm in a 1:1 mixture, were successfully synthesized by solvent evaporation mediated by sonication .

Chemical Reactions Analysis

Ceranib-2 has been shown to induce the accumulation of multiple ceramide species, decrease levels of sphingosine and sphingosine-1-phosphate (S1P), and induce cell apoptosis . It has also been found to interact with carboplatin, showing synergism in combined treatment at 10 and 25 μM doses in H460 cells for 24 hours .

Physical And Chemical Properties Analysis

Ceranib-2 is a recently discovered, poorly water-soluble potent ceramidase inhibitor . Its poor water solubility and weak cellular bioavailability have been identified as challenges for its use as a therapeutic agent .

科学研究应用

Ceranib-2: Comprehensive Analysis of Scientific Research Applications

Cancer Cell Proliferation Inhibition: Ceranib-2 has been shown to block the proliferation of ovarian adenocarcinoma cells (SKVO3) by arresting them in the G2/M phase of cell division. This effect was observed at a concentration where 50% of the cell proliferation is inhibited (IC50 = 730 nM) .

Chemotherapy Sensitization: When used in combination with paclitaxel, a well-known chemotherapy drug, Ceranib-2 increases tumor chemosensitivity. This combination exhibits additive chemotherapeutic effects, suggesting a potential role for Ceranib-2 in combination cancer therapies .

Nano-Formulation for Enhanced Delivery: Due to its poor water solubility and weak cellular bioavailability, Ceranib-2 faces challenges in its use. A novel nano-formulation using PEG400-rosin ester has been developed to create stable aqueous amphiphilic submicron-sized particles. These particles range between 100 and 350 nm and are synthesized by solvent evaporation mediated by sonication, which could potentially enhance the delivery and efficacy of Ceranib-2 .

属性

IUPAC Name |

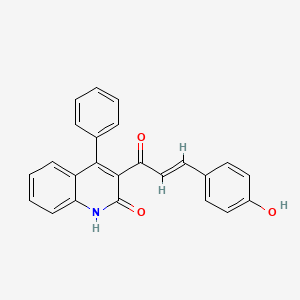

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJIMYXGRCETPJ-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)